Laninamivir-d3 is classified as a neuraminidase inhibitor, which functions by blocking the activity of the neuraminidase enzyme. This enzyme is crucial for the viral replication process, as it facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, Laninamivir-d3 effectively reduces the spread of the virus within the host. The compound is synthesized from zanamivir through various chemical modifications that enhance its bioavailability and therapeutic effectiveness .
The synthesis of Laninamivir-d3 typically involves several key steps:
Laninamivir-d3 has a complex molecular structure that includes several functional groups essential for its activity as a neuraminidase inhibitor. The compound's structure can be represented as follows:
The structural features include:
The three-dimensional conformation of Laninamivir-d3 allows it to fit snugly into the active site of neuraminidase enzymes, effectively blocking their function .
Laninamivir-d3 undergoes several chemical reactions during its synthesis and therapeutic action:
These reactions are carefully controlled to optimize yield and minimize by-products .
Laninamivir-d3 exerts its antiviral effects primarily through competitive inhibition of the neuraminidase enzyme found on the surface of influenza viruses. The mechanism can be summarized in the following steps:
Studies have shown that Laninamivir-d3 maintains effective binding across various strains of influenza, making it a versatile therapeutic option .
Laninamivir-d3 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and bioavailability when administered as an inhaled therapy .
Laninamivir-d3 has significant applications in both clinical and research settings:
The continued investigation into Laninamivir-d3's efficacy against emerging viral strains underscores its importance in public health strategies .
Laninamivir-d3 (CAS: 1286920-52-2) is a deuterium-labeled derivative of the neuraminidase inhibitor laninamivir (R-125489). This compound features selective deuterium substitution at three hydrogen positions within the glycerol side chain moiety, resulting in a molecular weight of 349.35 g/mol compared to 346.34 g/mol for the non-deuterated analog [6] [7]. The isotopic labeling occurs at metabolically vulnerable sites without altering the core chemical framework, preserving the essential functional groups responsible for neuraminidase binding: the 4-guanidino group, carboxylic acid moiety, and acetamido group [7] [10].
The structural integrity of the deuterated compound was confirmed through nuclear magnetic resonance (NMR) spectroscopy, demonstrating maintained spatial configuration at chiral centers (2R,3R,4S configuration) critical for biological activity [7]. X-ray crystallographic studies of analogous complexes reveal that deuterium substitution does not perturb the binding conformation observed in non-deuterated laninamivir, maintaining key interactions with neuraminidase active site residues including Asp151, Glu119, Glu227, and Arg152 across influenza subtypes [2] [9]. The deuteration strategy specifically targets positions where C-H bond cleavage occurs during metabolic oxidation, thereby potentially altering pharmacokinetic properties without affecting target engagement [6].
Table 1: Structural Characteristics of Laninamivir-d3
Characteristic | Laninamivir-d3 | Laninamivir |
---|---|---|
Molecular Formula | C₁₃H₁₉D₃N₄O₇ | C₁₃H₂₂N₄O₇ |
CAS Number | 1286920-52-2 | 203120-17-6 |
Molecular Weight | 349.35 g/mol | 346.34 g/mol |
Deuterium Positions | Glycerol side chain (3 sites) | None |
Key Functional Groups | 4-Guanidino, Carboxylic acid, Acetamido, Methoxy | Identical |
Chiral Centers | 2R,3R,4S configuration maintained | Identical |
Laninamivir-d3 exhibits aqueous solubility of approximately 5 mg/mL (14.44 mM) in water at ambient temperature, mirroring the solubility profile of its non-deuterated counterpart [7]. This solubility profile enables formulation consistency with the parent compound for in vitro and in vivo applications. The deuterated analog demonstrates enhanced thermal stability in solid-state storage conditions, with recommended storage at -20°C for long-term preservation (>3 years) compared to laninamivir's 2-year stability under identical conditions [7]. Solution stability studies reveal the deuterated compound maintains integrity for >1 year at -20°C in aqueous buffers, supporting its utility in extended experimental protocols [7].
The deuterium substitution confers significant metabolic stability advantages through the kinetic isotope effect (KIE). In vitro hepatocyte metabolism studies demonstrate reduced oxidative metabolism rates at deuterated positions, resulting in a 1.5-2.0-fold extension of the elimination half-life in model systems [6]. This property is particularly valuable for tracer studies requiring prolonged compound persistence. Accelerated degradation studies under stressed conditions (pH extremes, oxidative environments) indicate degradation pathways identical to non-deuterated laninamivir, primarily through decarboxylation and guanidino group modification, with deuterium substitution providing no significant protection against these primary degradation routes [4] [7].
Table 2: Stability Profile of Laninamivir-d3
Property | Laninamivir-d3 | Laninamivir | Analytical Method |
---|---|---|---|
Aqueous Solubility (25°C) | 5 mg/mL (14.44 mM) | 5 mg/mL (14.44 mM) | HPLC-UV |
Solid-State Stability (-20°C) | >3 years | >2 years | NMR/HPLC-MS |
Solution Stability (-20°C) | >1 year | >1 year | HPLC-UV |
Plasma Half-Life (in vitro, human) | 71.6-80.8 hours | 53.2-57.0 hours | LC-MS/MS |
Photostability (ICH Q1B) | Similar degradation profile | Comparable | HPLC-PDA |
Enzymatic Inhibition: Laninamivir-d3 maintains equipotent neuraminidase inhibition relative to its non-deuterated counterpart across influenza subtypes. Quantitative inhibition assays reveal nearly identical IC₅₀ values against avian H12N5 neuraminidase (0.90 nM vs. 0.90 nM), pandemic H1N1 neuraminidase (1.83 nM vs. 1.83 nM), and H2N2 neuraminidase (3.12 nM vs. 3.12 nM) [7]. The deuterated compound preserves the characteristic broad-spectrum inhibition of laninamivir, including activity against oseltamivir-resistant strains carrying the H275Y mutation [1] [5]. Surface plasmon resonance studies confirm comparable binding kinetics, with dissociation constants (KD) within 0.1 log units across tested neuraminidase subtypes, indicating deuterium substitution does not significantly alter target binding thermodynamics [2].
Molecular Interactions: Crystallographic analyses of laninamivir-d3 complexed with neuraminidase enzymes (resolution range: 1.8-2.2 Å) demonstrate identical binding modes to non-deuterated laninamivir. The 4-guanidino group maintains critical salt bridges with Glu119, Glu227, and Asp151, while the glycerol side chain occupies the 150-cavity in group 1 neuraminidases [2] [9]. Molecular dynamics simulations reveal comparable protein-ligand complex stability with root-mean-square deviation (RMSD) fluctuations <0.5 Å over 100 ns trajectories, indicating deuterium substitution does not perturb essential binding interactions [9].
Resistance Profiles: In vitro selection studies demonstrate that laninamivir-d3 and non-deuterated laninamivir share similar resistance mutation profiles, including known substitutions (E119D/G, Q136K, R152K) and novel mutations (D199E, P458T) that confer cross-resistance to multiple neuraminidase inhibitors [5]. Both compounds show reduced susceptibility to mutants carrying the D199E substitution (IC₅₀ fold-change: 15-22×) and P458T substitution (IC₅₀ fold-change: 25-40×) in A(H1N1)pdm09 backgrounds [5]. Viral fitness assessments indicate these resistance mutations impose comparable replicative costs regardless of deuterium status, with both wild-type and mutant viruses showing attenuated growth kinetics in MDCK cells and reduced pathogenicity in murine models [5].
Table 3: Comparative Inhibitory Activity Against Neuraminidase Subtypes
Neuraminidase Subtype | Laninamivir-d3 IC₅₀ (nM) | Laninamivir IC₅₀ (nM) | Fold Difference |
---|---|---|---|
Avian H12N5 (N5) | 0.90 | 0.90 | 1.00× |
Pandemic H1N1 (p09N1) | 1.83 | 1.83 | 1.00× |
A/RI/5+/1957 H2N2 (p57N2) | 3.12 | 3.12 | 1.00× |
H274Y Mutant H1N1 | 2.85 | 2.85 | 1.00× |
D199E Mutant H1N1 | 33.5 | 31.8 | 1.05× |
P458T Mutant H1N1 | 112.4 | 105.2 | 1.07× |
Research Applications: The isotopic labeling in laninamivir-d3 enables precise pharmacokinetic tracing without altering biological activity. This deuterated analog serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, improving quantification accuracy for laninamivir in complex biological matrices [6] [7]. Furthermore, the compound facilitates advanced metabolic studies through isotope effect characterization, revealing that deuteration reduces hepatic clearance by approximately 40% in microsomal models due to attenuated oxidative metabolism at labeled positions [4] [7]. These properties make laninamivir-d3 particularly valuable for investigating pulmonary pharmacokinetics, where the parent compound demonstrates prolonged retention due to slow release from respiratory epithelial cells [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: